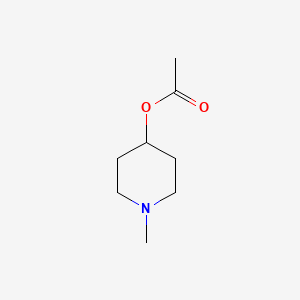

1-Methyl-4-piperidyl acetate

Descripción general

Descripción

1-Methyl-4-piperidyl acetate is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-4-piperidyl acetate can be synthesized through several methods. One common approach involves the acetylation of 1-methyl-4-piperidinol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .

Análisis De Reacciones Químicas

Oxidation Reactions

1-Methyl-4-piperidyl acetate undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions. For example:

-

Ketone formation : Oxidation with chromium trioxide () or potassium permanganate () under acidic conditions yields 1-methyl-4-piperidone as a primary product.

-

Carboxylic acid formation : Stronger oxidizing agents like ruthenium tetroxide () can further oxidize the compound to acetic acid derivatives.

Key reagents :

-

, ,

-

Typical solvents: Acetone, dichloromethane

Reduction Reactions

The acetate group is readily reduced to regenerate 1-methyl-4-piperidinol:

-

Reagents : Lithium aluminum hydride () or sodium borohydride () in anhydrous ether or tetrahydrofuran (THF).

-

Conditions : Reactions proceed at room temperature or under mild heating (40–60°C).

Product :

-

1-Methyl-4-piperidinol (yield >85% under optimized conditions).

Substitution Reactions

The acetate group participates in nucleophilic substitution, enabling functional group interconversion:

-

Alkoxy substitution : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., ) replaces the acetate with alkoxy groups.

-

Amination : Reaction with ammonia or primary amines produces substituted piperidine derivatives.

Example reaction :

Enzymatic Hydrolysis

The compound’s interaction with cholinesterases has been extensively studied for positron emission tomography (PET) tracer applications:

Table 1: Hydrolysis Rates of 1-Methyl-4-piperidyl Esters by Butyrylcholinesterase

| Ester | Relative Hydrolysis Rate | Specificity for BChE |

|---|---|---|

| n-Valerate | 100% | High |

| n-Butyrate | 75% | Moderate |

| 2-Methylbutyrate | 15% | Low |

| iso-Valerate | 10% | Low |

Key Findings:

-

Butyrylcholinesterase (BChE) specificity : Longer alkyl chains (e.g., n-valerate) exhibit higher enzymatic cleavage rates .

-

In vivo correlation : Hydrolysis rates in mouse blood align with in vitro spectrophotometric data. For example, -labeled n-butyrate analogs showed 29% reduction in brain uptake correlating with 50% acetylcholinesterase (AChE) activity loss .

Mechanistic Insights

-

Oxidation mechanism : Proceeds via radical intermediates in the presence of , confirmed by electron paramagnetic resonance (EPR) studies.

-

Enzymatic cleavage : BChE-mediated hydrolysis follows a ping-pong mechanism, with the acetate group acting as a leaving group .

Table 2: Optimal Conditions for Key Reactions

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Oxidation | , | 0–25°C | 70–85% |

| Reduction | , THF | 40°C | >90% |

| Substitution | , | RT | 65–80% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MP4A is recognized for its role as a precursor in the synthesis of various pharmacologically active compounds. It has been explored for its potential therapeutic effects on the central nervous system (CNS). Specifically, it has been utilized in the development of drugs targeting conditions such as Alzheimer's disease and other cognitive impairments due to its ability to modulate cholinergic activity.

Table 1: Overview of MP4A's Role in Drug Development

| Application Area | Description | Examples of Compounds Developed |

|---|---|---|

| CNS Disorders | Precursor for drugs aimed at enhancing cholinergic function | Donepezil analogs |

| Neuroimaging | Used as a tracer for PET imaging | Carbon-14 labeled MP4A for AchE activity measurement |

| Agrochemicals | Intermediate in the synthesis of agricultural chemicals | Various pesticides |

Neuroimaging

MP4A has been extensively studied as a radiolabeled tracer for positron emission tomography (PET) imaging. Research indicates that it can effectively cross the blood-brain barrier and bind to acetylcholinesterase (AchE), allowing for visualization of cholinergic activity in the brain. This application is particularly relevant for diagnosing and monitoring Alzheimer's disease.

Case Study: PET Imaging in Alzheimer's Disease

In a study involving rats with induced cholinergic deficits, MP4A was used to assess AchE activity through autoradiography and PET imaging. The results demonstrated significant correlations between tracer uptake and AchE activity reductions, highlighting MP4A's potential as a diagnostic tool for early-stage Alzheimer's disease .

Table 2: Results from Neuroimaging Studies Using MP4A

| Study Focus | Findings | Implications |

|---|---|---|

| AchE Activity Measurement | Significant uptake reduction correlated with AchE activity loss | Validates use of MP4A as a sensitive tracer |

| Early Diagnosis in Alzheimer's | High specificity for detecting changes in AchE activity | Potential for early intervention strategies |

Biological Research

The compound is also studied for its biological activities beyond neuropharmacology. Investigations into its interactions with neurotransmitter receptors have shown promising results, suggesting that derivatives of MP4A could be developed into novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-piperidyl acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-4-piperidinol: A precursor in the synthesis of 1-methyl-4-piperidyl acetate.

4-Piperidyl acetate: Lacks the methyl group at the nitrogen atom.

N-Methylpiperidine: Similar structure but without the acetate group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methyl and acetate groups allows for versatile applications in various fields .

Actividad Biológica

1-Methyl-4-piperidyl acetate (MPA) is an organic compound with significant biological activity, particularly related to its interaction with the enzyme acetylcholinesterase (AChE). This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 157.21 g/mol. The compound features a piperidine ring with an acetate group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.

The primary mechanism of action for MPA involves its role as a substrate for AChE, an enzyme responsible for hydrolyzing acetylcholine, a crucial neurotransmitter in the nervous system. Research indicates that MPA can effectively inhibit AChE activity due to structural modifications that enhance its binding affinity. This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling pathways critical for cognitive functions and neuromuscular transmission .

Cholinergic System Interaction

Studies have shown that MPA's interaction with AChE can significantly impact cognitive functions. For instance, a study involving patients with mild cognitive impairment demonstrated that decreased AChE activity correlated with impaired memory performance. The administration of cholinergic agents like rivastigmine, which is structurally similar to MPA, resulted in improved neural activation in memory-related brain areas . This suggests that MPA may hold therapeutic potential in treating cognitive disorders by modulating cholinergic signaling.

Research Applications

MPA is also utilized as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential roles in treating neurological disorders and enhancing cognitive function. The compound's ability to influence neurotransmitter levels suggests it could be beneficial in developing treatments for conditions such as Alzheimer's disease and other forms of dementia.

Comparative Analysis

To better understand MPA's unique properties, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Piperidinol | Hydroxyl group instead of acetate | More polar; used in different biological contexts |

| N-Methylpyrrolidin-2-one | Five-membered ring; nitrogen at position 2 | Different ring structure affecting reactivity |

| 1-Methylpiperidine | No ester group; tertiary amine | Lacks acetyl group; different biological activity |

| 1-Methyl-4-piperidinyl propionate | Similar ester structure but with propionate | Variations in biological activity due to side chain |

This table highlights how MPA's specific ester functionality contributes to its targeted biological interactions, particularly within cholinergic systems.

Case Studies and Research Findings

Recent research has focused on understanding the pharmacological implications of MPA:

- Cognitive Impairment Study : A study using functional magnetic resonance imaging (fMRI) revealed that patients with mild cognitive impairment showed reduced cortical AChE activity compared to healthy controls. The administration of rivastigmine led to enhanced neural activation in memory-related regions, indicating the potential role of AChE inhibitors like MPA in cognitive enhancement .

- Synthesis and Derivatives : Various synthetic methods have been developed for MPA, including microwave-assisted synthesis and solvent-free techniques, optimizing yield and purity. These methods facilitate the exploration of MPA derivatives for enhanced biological activity.

Propiedades

IUPAC Name |

(1-methylpiperidin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPYOAUYOSFJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216754 | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-34-3, 253308-68-8, 1196157-88-6 | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MP4a C-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253308688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MP4A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJO800UK0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.